molecular formula C7H6BrFN2O B1395803 4-Bromo-2-fluoro-N-hydroxybenzimidamide CAS No. 635702-31-7

4-Bromo-2-fluoro-N-hydroxybenzimidamide

Cat. No.: B1395803
CAS No.: 635702-31-7
M. Wt: 233.04 g/mol
InChI Key: ZLDXWHDTLLXDES-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-N-hydroxybenzimidamide is an organic compound with the molecular formula C7H6BrFN2O and a molecular weight of 233.04 g/mol This compound is part of the benzimidamide family, characterized by the presence of bromine and fluorine substituents on the benzene ring, along with a hydroxy group attached to the imidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-N-hydroxybenzimidamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-N-hydroxybenzimidamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The hydroxy group can be oxidized to form corresponding oxo derivatives, while reduction can lead to the formation of amine derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

    Substitution: Formation of substituted benzimidamides.

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-Bromo-2-fluoro-N-hydroxybenzimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-N-hydroxybenzimidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromine and fluorine substituents can enhance the compound’s binding affinity and selectivity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-fluoro-N-hydroxybenzimidamide is unique due to the presence of both bromine and fluorine atoms, along with a hydroxy group on the imidamide moiety. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-bromo-2-fluoro-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFN2O/c8-4-1-2-5(6(9)3-4)7(10)11-12/h1-3,12H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDXWHDTLLXDES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-2-fluoro-N-hydroxybenzimidamide
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4-Bromo-2-fluoro-N-hydroxybenzimidamide
Reactant of Route 4
4-Bromo-2-fluoro-N-hydroxybenzimidamide

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